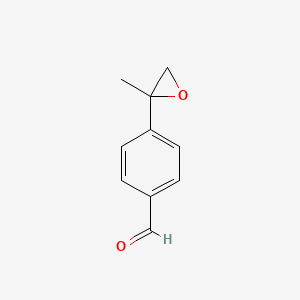
4-(2-Methyloxiran-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyloxiran-2-yl)benzaldehyde is an organic compound with the molecular formula C10H10O2 It features a benzaldehyde moiety substituted with a 2-methyloxirane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyloxiran-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with an epoxide precursor. One common method is the epoxidation of styrene derivatives followed by formylation. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, and formylation can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The specific details of industrial methods are often proprietary and vary between manufacturers.
化学反応の分析
Types of Reactions
4-(2-Methyloxiran-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Methyloxiran-2-yl)benzoic acid.
Reduction: 4-(2-Methyloxiran-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Methyloxiran-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(2-Methyloxiran-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting protein structure and activity .
類似化合物との比較
Similar Compounds
4-(2-Methyloxiran-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(2-Methyloxiran-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(Pyrimidin-5-yl)benzaldehyde: Contains a pyrimidine ring instead of an epoxide group.
Uniqueness
4-(2-Methyloxiran-2-yl)benzaldehyde is unique due to the presence of both an epoxide and an aldehyde group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
917813-78-6 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
4-(2-methyloxiran-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-6H,7H2,1H3 |
InChIキー |
NLRKAHLFIABKOD-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


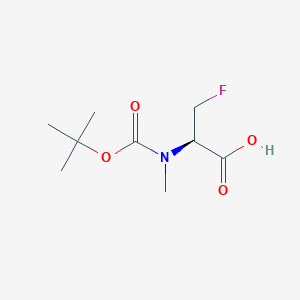
![3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol](/img/structure/B12622900.png)
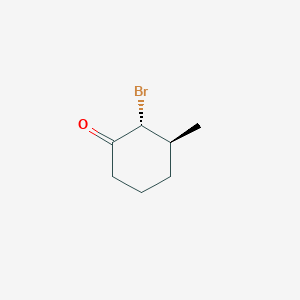
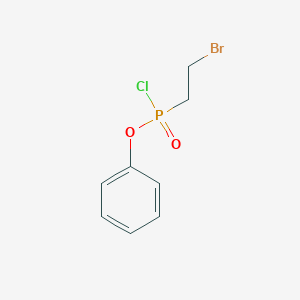
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
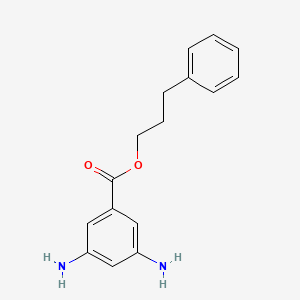
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
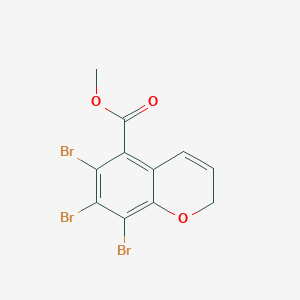

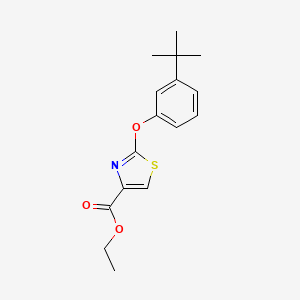
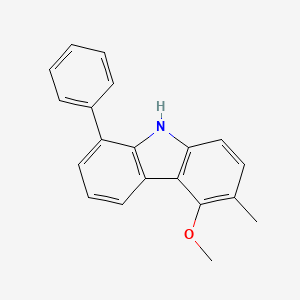
![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
